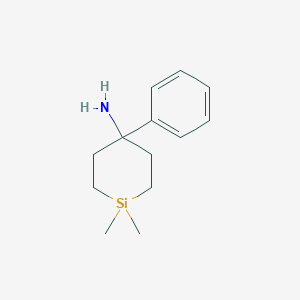
1,1-Dimethyl-4-phenylsilinan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Results
The reactions yield silicon-containing compounds with high purity, often exceeding 95%. These compounds are then used in further chemical synthesis or as additives in material science applications .
Biology
Methods
Results: The bioconjugated products enable enhanced imaging contrast in biological samples, facilitating better observation under microscopy .
Materials Science
Methods
Results: The resulting polymers demonstrate improved performance in high-temperature environments and are used in coatings for electronic components .
Pharmaceuticals
Methods
Results: Studies show controlled release of active pharmaceutical ingredients over extended periods, enhancing therapeutic efficacy and reducing side effects .
Environmental Science
Methods
Results: The absorbents exhibit high affinity for specific pollutants, leading to effective water purification in tested samples .
Engineering
Methods
Results: The developed adhesives show superior bonding strength and durability, making them suitable for use in construction and manufacturing industries .
Nanotechnology
Methods
Results: The modified nanoparticles show improved solubility and stability in organic solvents, which facilitates their use in the fabrication of advanced materials with enhanced properties .
Analytical Chemistry
Methods
Results: The derivatization leads to lower detection limits and improved resolution in the chromatograms, allowing for more accurate quantification of trace compounds .
Catalysis
Methods
Electronics
Methods
Results: The materials exhibit high dielectric constants and low dielectric losses, contributing to the development of more efficient and compact electronic devices .
Agriculture
Methods
Results: Treated plants demonstrate increased resilience to pests, diseases, and environmental stresses, leading to higher crop yields .
Cosmetic Science
Methods
Results: The resulting products provide a silky texture, improved spreadability, and form a protective barrier on the skin or hair, enhancing the overall user experience .
Optical Materials
Methods
Results: Such applications could lead to materials with tailored optical properties, useful in advanced imaging systems or telecommunications .
Sensor Technology
Methods
Results: This could result in highly accurate sensors for use in medical diagnostics, environmental monitoring, or industrial process control .
Aerospace Engineering
Methods
Results: Components treated or made with such materials could show enhanced durability and performance in aerospace applications .
Food Industry
Methods
Results: Such packaging materials could improve food safety and reduce spoilage, benefiting both consumers and producers .
Energy Storage
Methods
Results: This could lead to batteries with higher capacities and longer life cycles, addressing one of the key challenges in energy storage .
Quantum Computing
Methods
Results: This application could contribute to the advancement of quantum computing technology, potentially revolutionizing computing power and data security .
Safety And Hazards
The safety information for 1,1-Dimethyl-4-phenylsilinan-4-amine indicates that it is dangerous. The hazard statements include H302, H312, H315, H318, H332, and H335 . These codes correspond to various hazards, including toxicity if swallowed or inhaled, skin irritation, serious eye damage, and specific target organ toxicity .
properties
IUPAC Name |
1,1-dimethyl-4-phenylsilinan-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NSi/c1-15(2)10-8-13(14,9-11-15)12-6-4-3-5-7-12/h3-7H,8-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRSMULDEKTFPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(CC1)(C2=CC=CC=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-4-phenylsilinan-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B2378724.png)
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2378726.png)
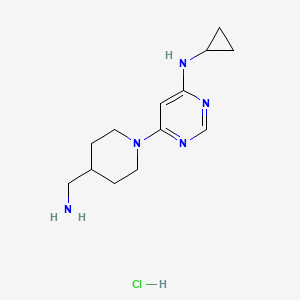
![N-(4-chloro-2-fluorophenyl)-2-[1-[(4-methylpiperidin-1-yl)carbonyl]-3,4-dihydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B2378731.png)
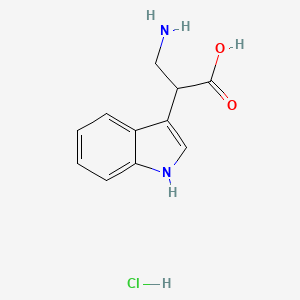
![4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2378734.png)
![2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2378735.png)
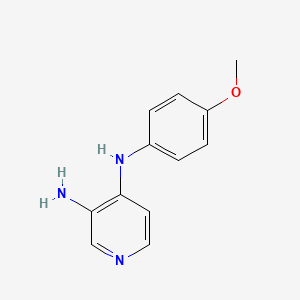
![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)
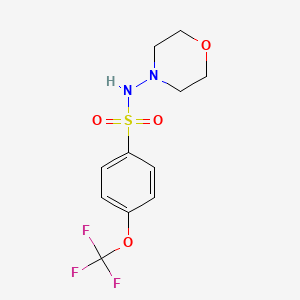
![[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2378740.png)
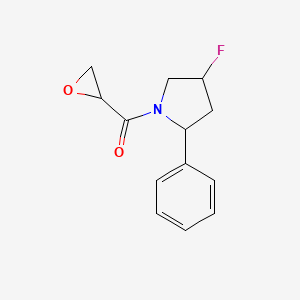
![4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2378744.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2378745.png)